(3R)-N-methylpiperidine-3-carboxamide
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Overview
Description
(3R)-N-methylpiperidine-3-carboxamide is a chiral amide compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-methylpiperidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized through cyclization reactions.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The carboxamide group is introduced through a reaction with a suitable carboxylating agent, such as phosgene or carbon dioxide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
(3R)-N-methylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-methylpiperidine-3-carboxamide: The enantiomer of (3R)-N-methylpiperidine-3-carboxamide, with similar chemical properties but different biological activity.
N-methylpiperidine-4-carboxamide: A structural isomer with the carboxamide group at a different position on the piperidine ring.
N-methylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at the 2-position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity and selectivity for molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3R)-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDUUNLCWJQNG-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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